molecular formula C10H14O2 B15464908 1,4-Dioxaspiro[4.5]dec-7-ene, 8-ethenyl- CAS No. 57707-02-5

1,4-Dioxaspiro[4.5]dec-7-ene, 8-ethenyl-

Cat. No.: B15464908
CAS No.: 57707-02-5
M. Wt: 166.22 g/mol
InChI Key: GBUIUJOMOFDXGX-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.5]dec-7-ene, 8-ethenyl- is a bicyclic ketal derivative characterized by a spirocyclic structure combining a cyclohexene ring and a 1,4-dioxane moiety. The 8-ethenyl substituent introduces a reactive alkene group, enabling diverse chemical transformations such as cross-coupling reactions and functionalization . Its synthesis typically involves the Grignard addition of vinylmagnesium bromide to 1,4-dioxaspiro[4.5]decan-8-one, followed by acid-catalyzed cyclization (e.g., TsOH in toluene) to form the spirocyclic framework . This compound serves as a versatile intermediate in organic synthesis, particularly in nickel-catalyzed regioselective diarylation reactions .

Properties

CAS No.

57707-02-5

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

8-ethenyl-1,4-dioxaspiro[4.5]dec-7-ene

InChI

InChI=1S/C10H14O2/c1-2-9-3-5-10(6-4-9)11-7-8-12-10/h2-3H,1,4-8H2

InChI Key

GBUIUJOMOFDXGX-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CCC2(CC1)OCCO2

Origin of Product

United States

Comparison with Similar Compounds

(a) 8-Aryl Derivatives

  • 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene (CAS: 126991-60-4):

    • Molecular Formula : C₁₄H₁₅ClO₂
    • Molecular Weight : 250.72 g/mol
    • Synthesis : Prepared via Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation.
    • Key Differences : The electron-withdrawing chloro group enhances electrophilicity at the spirocyclic center, making it suitable for nucleophilic aromatic substitution. Reduced reactivity in alkene-based transformations compared to the ethenyl analogue .
  • 8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]dec-7-ene (CAS: 177982-32-0):

    • Molecular Formula : C₁₅H₁₈O₃
    • Molecular Weight : 246.30 g/mol
    • Properties : The methoxy group increases electron density, favoring participation in radical or electrophilic reactions .

(b) Boron-Containing Analogues

  • 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dioxaspiro[4.5]dec-7-ene (CAS: 680596-79-6):
    • Molecular Formula : C₁₄H₂₃BO₄
    • Molecular Weight : 266.14 g/mol
    • Applications : Used in Suzuki-Miyaura cross-coupling for C–C bond formation. The boronate ester group enables regioselective functionalization, unlike the ethenyl variant .

(c) Sulfur-Containing Analogues

  • 7-(Pent-4-en-1-yl)-1,4-dithiaspiro[4.5]dec-6-ene :
    • Molecular Formula : C₁₁H₁₈S₂
    • Key Differences : Replacing oxygen with sulfur increases ring strain and alters electronic properties, enhancing reactivity in photochemical [2+2] cycloadditions .

Functional Group Variations

Compound Molecular Formula MW (g/mol) Key Functional Group Reactivity Profile Reference
8-Ethenyl derivative C₁₀H₁₄O₂ 166.22 Vinyl group Cross-coupling, hydrogenation
8-Methyl derivative (CAS: 83313-55-7) C₉H₁₄O₂ 154.21 Methyl group Lower reactivity; stable under basic conditions
8-Hydroxy derivative C₈H₁₂O₃ 156.18 Hydroxyl group Prone to oxidation; used in alcohol-based derivatization
8-Trifluoromethanesulfonate (CAS: 170011-47-9) C₁₀H₉F₃O₅S 286.24 Triflate group Excellent leaving group for SN2 reactions

(b) Stability

  • The ethenyl derivative is prone to polymerization under acidic or radical conditions.
  • Dithiaspiro analogues exhibit higher thermal stability due to sulfur’s larger atomic radius and reduced ring strain .

Q & A

Q. What are the standard synthetic routes for 1,4-Dioxaspiro[4.5]dec-7-ene, 8-ethenyl-?

The compound is typically synthesized via acid-catalyzed cyclization or spiroannulation. A common method involves refluxing a precursor (e.g., diol or ketone derivatives) with p-toluenesulfonic acid in a 1:1 acetone-water mixture (0.5 M concentration) under controlled temperature (80–100°C) for 12–24 hours . Optimization of solvent ratios and catalyst loading is critical to achieving yields >70%. Structural confirmation requires NMR (¹H/¹³C) and IR spectroscopy to verify the spirocyclic ether and ethenyl moieties .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Key characterization techniques include:

  • NMR : Distinct signals for the ethenyl group (δ 5.0–6.0 ppm for protons, δ 120–140 ppm for carbons) and spirocyclic oxygen atoms (δ 60–100 ppm for carbons).
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 196.2 for C₁₁H₁₆O₂) confirm the molecular formula .
  • X-ray Crystallography : Resolves spirocyclic geometry and substituent orientation .

Q. What are the primary reactivity patterns of the ethenyl group in this compound?

The ethenyl group undergoes electrophilic addition (e.g., bromination) and cycloaddition reactions. For example, Diels-Alder reactions with dienophiles like maleic anhydride proceed at 60°C in dichloromethane, forming six-membered adducts . Steric hindrance from the spirocyclic structure slows reactivity compared to linear analogs, requiring longer reaction times (~24 hours) .

Advanced Research Questions

Q. How can researchers optimize synthetic yields when scaling up production?

Yield optimization involves:

  • Catalyst Screening : Substituting p-toluenesulfonic acid with Lewis acids (e.g., BF₃·Et₂O) improves regioselectivity in spirocycle formation .
  • Solvent Engineering : Replacing acetone with THF reduces byproduct formation during cyclization .
  • Flow Chemistry : Continuous reactors minimize thermal degradation, enhancing reproducibility at multi-gram scales .

Q. What methodologies resolve contradictions in reported bioactivity data?

Discrepancies in IC₅₀ values (e.g., cytotoxicity vs. neuroprotection) arise from assay variability. A standardized protocol includes:

  • Cell Line Validation : Use authenticated lines (e.g., MCF-7 for cancer studies).
  • Dose-Response Curves : Test concentrations from 1–100 µM with triplicate measurements .
  • Comparative Studies : Benchmark against structurally related compounds (e.g., 8-methyl derivatives) to isolate substituent effects .

Table 1 : Representative Bioactivity Data for Structural Analogs

CompoundBiological ActivityModel SystemIC₅₀ (µM)Reference
8-Methyl derivativeCytotoxicityMCF-720.0
8-Hydroxy derivativeAntioxidantLiver Homogenate156.3
8-Ethenyl target compoundNeuroprotectionNeuronal CellsN/A*
*Dose-dependent activity observed without definitive IC₅₀ .

Q. What mechanistic insights explain its activity in biological systems?

Molecular dynamics simulations suggest the spirocyclic core binds to hydrophobic enzyme pockets (e.g., cytochrome P450), while the ethenyl group participates in π-π stacking with aromatic residues. Kinetic assays using purified enzymes (e.g., CYP3A4) show competitive inhibition (Kᵢ = 8.2 µM), validated via Lineweaver-Burk plots .

Q. How do steric and electronic effects influence its participation in cross-coupling reactions?

The spirocyclic structure imposes steric constraints, limiting Suzuki-Miyaura coupling to low-bulk aryl boronic acids (e.g., phenylboronic acid). Pd(PPh₃)₄ catalysts in toluene (110°C, 48 hours) achieve 40–50% conversion, whereas bulkier substrates (e.g., 2-naphthyl) show <10% yield . Electronic effects from the oxygen atoms enhance stability toward oxidation compared to non-spirocyclic analogs.

Methodological Challenges

Q. What strategies mitigate degradation during long-term storage?

  • Storage Conditions : Argon atmosphere at -20°C in amber vials reduces ethenyl group oxidation .
  • Stabilizers : Adding 0.1% BHT (butylated hydroxytoluene) inhibits radical-mediated degradation .

Q. How are computational models used to predict its physicochemical properties?

DFT calculations (B3LYP/6-31G*) predict logP = 2.1 and polar surface area = 45 Ų, correlating with moderate blood-brain barrier permeability. MD simulations (AMBER force field) model membrane interaction dynamics, highlighting preferential partitioning into lipid bilayers .

Data Interpretation

Q. How should researchers address variability in spectroscopic data across studies?

Ensure solvent deuterization consistency (e.g., CDCl₃ vs. DMSO-d₆ shifts proton signals by 0.3–0.5 ppm). Reference internal standards (e.g., TMS) and report acquisition parameters (e.g., 500 MHz NMR, 256 scans) . Cross-validate with HRMS to rule out impurities .

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